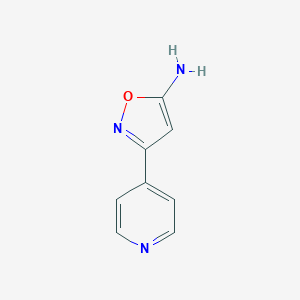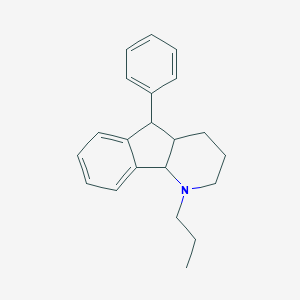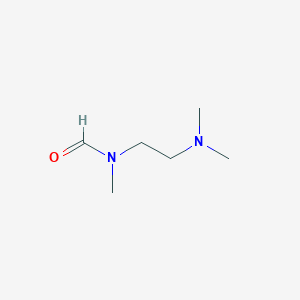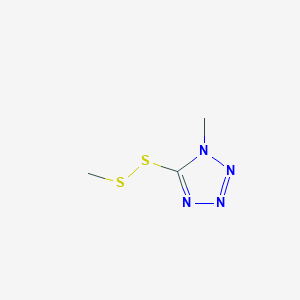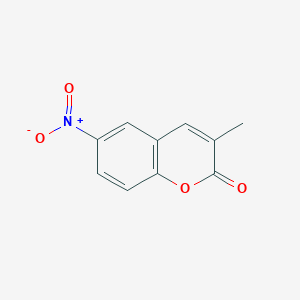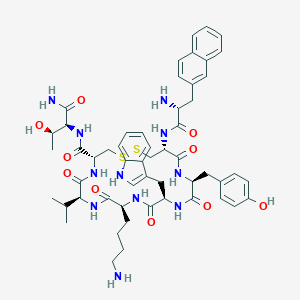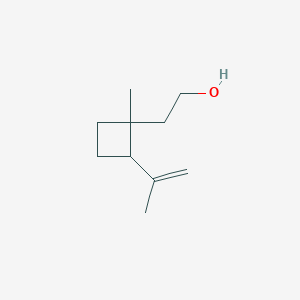
2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-, also known as Grandisol, is an organic compound with the molecular formula C10H18O. It is a stereoisomer of cyclobutaneethanol and is characterized by its unique cyclobutane ring structure with an isopropenyl group and a methyl group attached. This compound is notable for its presence in nature and its applications in various fields, including chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclobutyl carbinol derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or the use of advanced organic synthesis techniques. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in stereochemical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, trans-: Another stereoisomer with different spatial arrangement of atoms.
Cyclobutaneethanol, 2-isopropenyl-1-methyl-, stereoisomer: A related compound with similar functional groups but different stereochemistry.
Uniqueness
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for research and industrial applications where stereochemistry plays a crucial role .
Eigenschaften
CAS-Nummer |
30820-22-5 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-[(1S,2R)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
SJKPJXGGNKMRPD-ZJUUUORDSA-N |
SMILES |
CC(=C)C1CCC1(C)CCO |
Isomerische SMILES |
CC(=C)[C@H]1CC[C@@]1(C)CCO |
Kanonische SMILES |
CC(=C)C1CCC1(C)CCO |
Key on ui other cas no. |
30820-22-5 |
Synonyme |
cis-cyclobutaneethano; cyclobutaneethanol,; GRANDLURE I; cis-1-Methyl-2-(1-methylethenyl)-cyclobutaneethanol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
